molecular formula C13H12FN3O2 B2508367 3-fluoro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-2-carboxamide CAS No. 2415600-38-1

3-fluoro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-2-carboxamide

Cat. No. B2508367
CAS RN: 2415600-38-1
M. Wt: 261.256
InChI Key: WFUQHGNTBKBJCL-UHFFFAOYSA-N
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Description

3-fluoro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-2-carboxamide, also known as FMME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-2-carboxamide involves its interaction with specific target enzymes, leading to the inhibition of their activity. By inhibiting the activity of these enzymes, 3-fluoro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-2-carboxamide can modulate various signaling pathways involved in physiological processes such as inflammation and smooth muscle relaxation.
Biochemical and Physiological Effects:
Studies have shown that 3-fluoro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-2-carboxamide can inhibit the activity of PDE5 and PDE4, leading to an increase in the levels of cyclic nucleotides such as cGMP and cAMP. This, in turn, can lead to the relaxation of smooth muscles and the inhibition of inflammatory responses. 3-fluoro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-2-carboxamide has also been shown to possess antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

3-fluoro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-2-carboxamide has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in various assays. However, its limited solubility in aqueous solutions can pose a challenge in some experiments, and its high cost may limit its use in certain studies.

Future Directions

Future research on 3-fluoro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-2-carboxamide could focus on its potential applications in the treatment of other inflammatory diseases, such as inflammatory bowel disease and multiple sclerosis. Additionally, studies could explore the use of 3-fluoro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-2-carboxamide in combination with other drugs to enhance its therapeutic effects. Further investigation into the mechanism of action of 3-fluoro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-2-carboxamide could also provide insights into its potential use in other physiological processes.

Synthesis Methods

The synthesis of 3-fluoro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-2-carboxamide involves the reaction of 3-amino-5-methylpyridine-2-carboxylic acid with 6-methoxy-3-pyridinylboronic acid and 4-fluorobenzaldehyde in the presence of a catalyst. The resulting product is then subjected to a series of purification steps to obtain pure 3-fluoro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-2-carboxamide.

Scientific Research Applications

3-fluoro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit inhibitory activity against certain enzymes such as PDE5 and PDE4, which are involved in the regulation of cyclic nucleotide signaling pathways. 3-fluoro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-2-carboxamide has also been shown to possess anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.

properties

IUPAC Name

3-fluoro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O2/c1-8-5-10(14)12(16-6-8)13(18)17-9-3-4-11(19-2)15-7-9/h3-7H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUQHGNTBKBJCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)NC2=CN=C(C=C2)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-2-carboxamide

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